Hydroxy-PEG4-acid sodium salt
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Overview
Description
Hydroxy-PEG4-acid sodium salt is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is known for its hydrophilic properties, which enhance solubility in aqueous media, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG4-acid sodium salt is synthesized through the reaction of polyethylene glycol (PEG) with a hydroxyl group and a carboxylic acid group. The sodium salt form is stabilized by converting the free acid form, which is prone to polymerization due to the reaction between the hydroxyl and carboxylic acid groups.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure purity and stability. The process typically includes the following steps:
Polymerization of PEG: PEG is polymerized to achieve the desired molecular weight.
Functionalization: The hydroxyl group is introduced to the PEG chain.
Carboxylation: The terminal carboxylic acid group is added.
Neutralization: The free acid form is neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG4-acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Hydroxy-PEG4-acid sodium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in the modification of biomolecules to improve their stability and solubility.
Medicine: It is employed in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Hydroxy-PEG4-acid sodium salt exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl and carboxylic acid groups interact with various biomolecules, enhancing their solubility and stability.
Pathways: The compound can modulate biological pathways by altering the properties of biomolecules, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Hydroxy-PEG4-acid sodium salt is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: PEG derivatives such as PEG-amine, PEG-aldehyde, and PEG-ester.
Uniqueness: The presence of both hydroxyl and carboxylic acid groups in this compound provides dual functionality, making it more versatile than other PEG derivatives.
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Properties
Molecular Formula |
C11H21NaO7 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
sodium;3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H22O7.Na/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14;/h12H,1-10H2,(H,13,14);/q;+1/p-1 |
InChI Key |
ADYISOUETQJIOB-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCOCCOCCOCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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